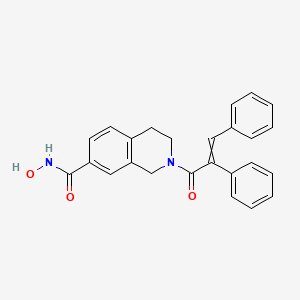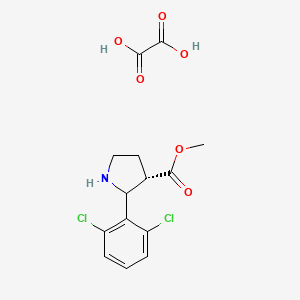![molecular formula C25H25NO4 B12636374 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine CAS No. 920980-26-3](/img/structure/B12636374.png)
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their aromatic structures, high dipolar interaction, and strong electronegativity due to the presence of a nitrogen atom. These properties make them significant in various biological and chemical applications .
Métodos De Preparación
The synthesis of 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dibromopyridine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand, such as triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent, such as toluene, for several hours. After completion, the product is purified by column chromatography .
Análisis De Reacciones Químicas
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Due to its ability to interact with nucleic acids, it is of interest in cancer chemotherapy research.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s aromatic structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparación Con Compuestos Similares
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine can be compared with other similar compounds, such as:
1-methyl-2,6-bis[2-(substituted phenyl)ethenyl]pyridinium iodides: These compounds also exhibit antioxidant activity and are used in similar applications.
2,6-bis[2-(dimethylamino)ethoxy]pyridine: This compound is used in coordination chemistry and has different substituents that affect its chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
920980-26-3 |
|---|---|
Fórmula molecular |
C25H25NO4 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2,6-bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C25H25NO4/c1-27-22-14-10-18(16-24(22)29-3)8-12-20-6-5-7-21(26-20)13-9-19-11-15-23(28-2)25(17-19)30-4/h5-17H,1-4H3 |
Clave InChI |
WPWDWNBCJBPMGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)


![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)



